molecular formula C16H14N2O3 B2913516 [1-(4-nitrobenzyl)-1H-indol-3-yl]methanol CAS No. 678551-69-4

[1-(4-nitrobenzyl)-1H-indol-3-yl]methanol

Cat. No.: B2913516
CAS No.: 678551-69-4
M. Wt: 282.299
InChI Key: GOYGEBMOLYKBOU-UHFFFAOYSA-N
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Description

[1-(4-nitrobenzyl)-1H-indol-3-yl]methanol is a useful research compound. Its molecular formula is C16H14N2O3 and its molecular weight is 282.299. The purity is usually 95%.
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Scientific Research Applications

Catalytic Applications

A study by Sarki et al. (2021) presents a method utilizing methanol as both a C1 synthon and H2 source for selective N-methylation of amines using RuCl3.xH2O as a catalyst. This method, highlighting methanol's role in organic synthesis, could potentially apply to substrates similar to [1-(4-nitrobenzyl)-1H-indol-3-yl]methanol for synthesizing N-methylated products and pharmaceutical agents through late-stage functionalization. This demonstrates methanol's utility in chemical synthesis and energy technologies, where this compound might be involved as a substrate or intermediate in similar reactions (Sarki et al., 2021).

Photoreactive Protection Groups

Il'ichev et al. (2004) investigated the photorelease mechanisms from 2-nitrobenzyl compounds, which are relevant for understanding how this compound might behave under photochemical conditions. The study's insights into the photorelease mechanisms, involving primary aci-nitro transients and further intermediates, contribute to the broader field of photoreactive protecting groups. Such groups are pivotal in controlled release systems and the design of 'caged' bioactive molecules, indicating potential applications in developing light-sensitive drug delivery systems or probes (Il'ichev et al., 2004).

Green Chemistry and Organic Synthesis

A method for the oxidation of benzylic alcohols to aldehydes, ketones, and carboxylic acids using NaOCl without additives, as developed by Fukuda et al. (2013), showcases an eco-friendly approach to converting compounds like this compound. This research emphasizes the importance of sustainable methodologies in organic synthesis, suggesting that similar compounds can be efficiently oxidized to their corresponding carboxylic acids, presenting a green alternative for the functional transformation of benzylic alcohols (Fukuda et al., 2013).

Analytical Applications

Properties

IUPAC Name

[1-[(4-nitrophenyl)methyl]indol-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c19-11-13-10-17(16-4-2-1-3-15(13)16)9-12-5-7-14(8-6-12)18(20)21/h1-8,10,19H,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYGEBMOLYKBOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)[N+](=O)[O-])CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.